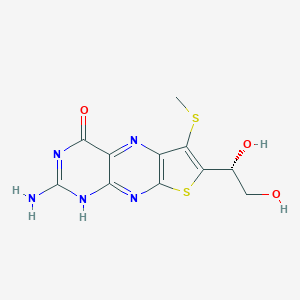
Urothione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urothione is a thiol compound that has been studied for its potential therapeutic applications in various diseases. It is a derivative of cysteine and has been shown to have antioxidant and anti-inflammatory properties.
Mechanism of Action
Urothione exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It also activates the Nrf2/ARE pathway, which is a key regulator of cellular antioxidant defense.
Biochemical and Physiological Effects:
Urothione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Urothione has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Advantages and Limitations for Lab Experiments
Urothione has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be determined by HPLC. It is also stable in solution and can be stored for long periods of time. However, urothione has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life in vivo, which can limit its therapeutic potential.
Future Directions
There are several future directions for the study of urothione. One area of interest is the development of urothione analogs with improved pharmacokinetic properties. Another area of interest is the study of urothione in combination with other antioxidants or anti-inflammatory agents. Finally, further research is needed to fully understand the mechanism of action of urothione and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, urothione is a thiol compound that has been studied for its potential therapeutic applications in various diseases. It has antioxidant and anti-inflammatory properties and exerts its effects by scavenging free radicals, inhibiting pro-inflammatory cytokines, and activating the Nrf2/ARE pathway. Urothione has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of urothione as a therapeutic agent.
Synthesis Methods
Urothione can be synthesized by reacting cysteine with formaldehyde and sodium borohydride. The reaction yields urothione as a white crystalline powder. The purity of urothione can be determined by high-performance liquid chromatography (HPLC).
Scientific Research Applications
Urothione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative diseases.
properties
CAS RN |
19295-31-9 |
|---|---|
Product Name |
Urothione |
Molecular Formula |
C11H11N5O3S2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-amino-7-[(1R)-1,2-dihydroxyethyl]-6-methylsulfanyl-3H-thieno[3,2-g]pteridin-4-one |
InChI |
InChI=1S/C11H11N5O3S2/c1-20-7-4-10(21-6(7)3(18)2-17)14-8-5(13-4)9(19)16-11(12)15-8/h3,17-18H,2H2,1H3,(H3,12,14,15,16,19)/t3-/m1/s1 |
InChI Key |
RPUOVNROVSNPBD-GSVOUGTGSA-N |
Isomeric SMILES |
CSC1=C(SC2=C1N=C3C(=N2)NC(=NC3=O)N)[C@@H](CO)O |
SMILES |
CSC1=C(SC2=C1N=C3C(=O)NC(=NC3=N2)N)C(CO)O |
Canonical SMILES |
CSC1=C(SC2=C1N=C3C(=N2)NC(=NC3=O)N)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



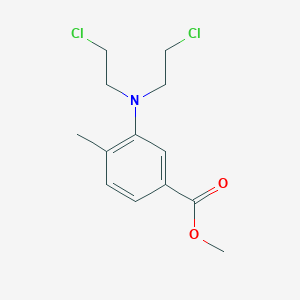
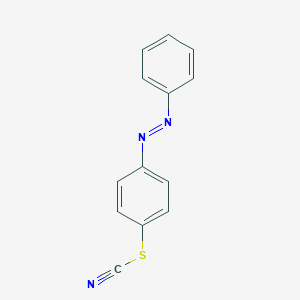

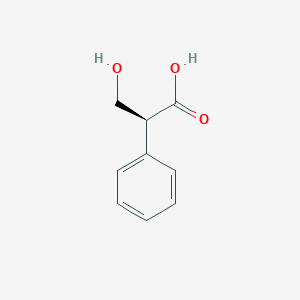
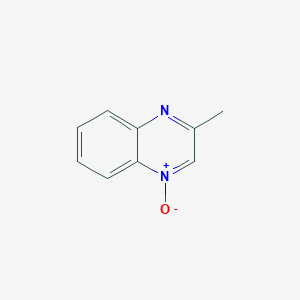
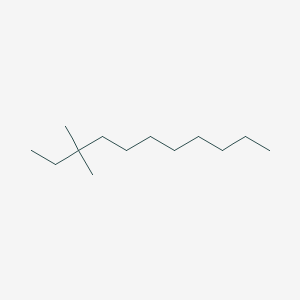
![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)
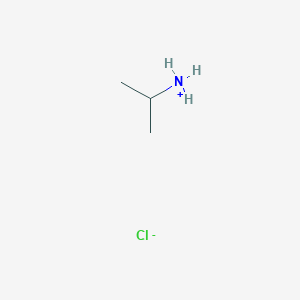
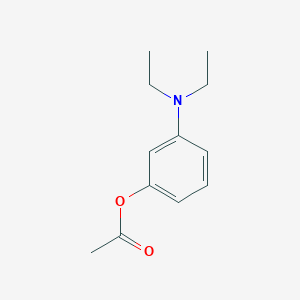
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
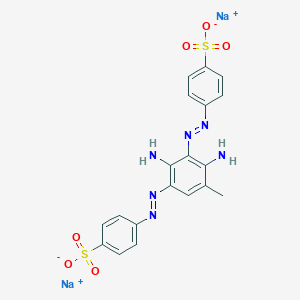
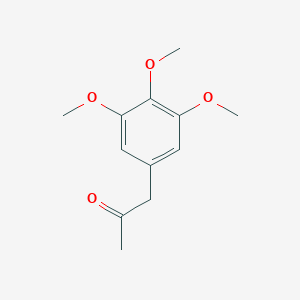
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)
